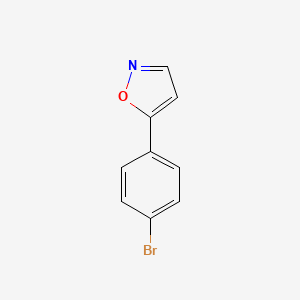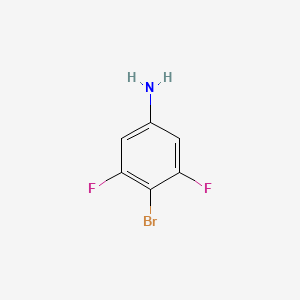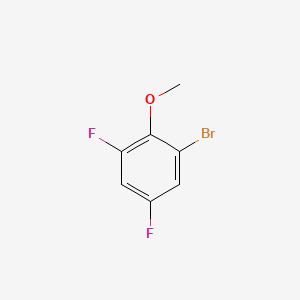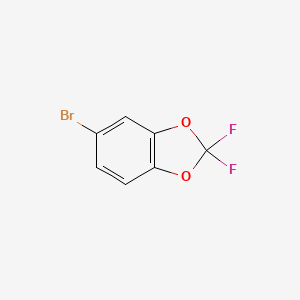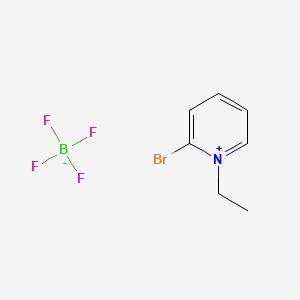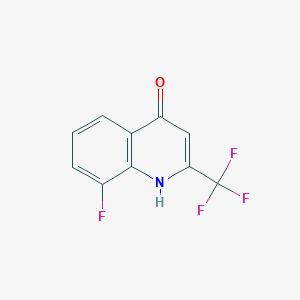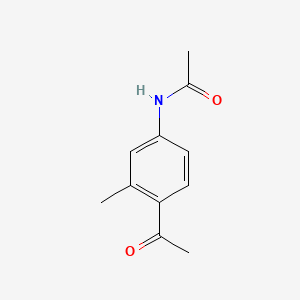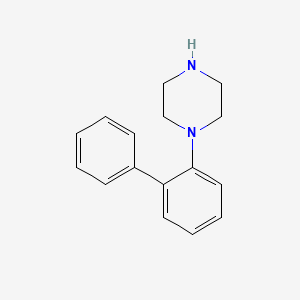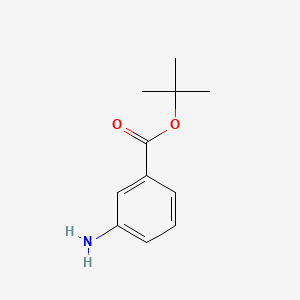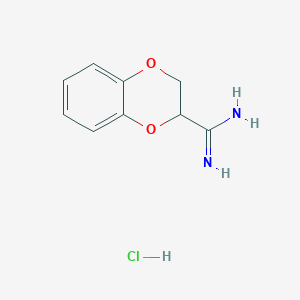
2-溴-3-(3,5-二氯苯基)-1-丙烯
描述
2-Bromo-3-(3,5-dichlorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, and a 3,5-dichlorophenyl group attached to the third carbon. The molecular formula of this compound is C9H7BrCl2, and it has a molecular weight of 281.96 g/mol. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学研究应用
2-Bromo-3-(3,5-dichlorophenyl)-1-propene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding. It can be used to investigate the interactions between halogenated alkenes and biological macromolecules.
Medicine: Potential applications in drug discovery and development. It may be used to synthesize novel compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as a precursor in the synthesis of polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene can be achieved through several methods. One common method involves the bromination of 3-(3,5-dichlorophenyl)-1-propene. This reaction typically uses bromine (Br2) as the brominating agent and is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Bromo-3-(3,5-dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The double bond in the propene chain can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Often performed in non-polar solvents such as hexane or chloroform (CHCl3) at room temperature.
Oxidation Reactions: Conducted in the presence of oxidizing agents in solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
Major Products Formed
Substitution Reactions: Formation of 3-(3,5-dichlorophenyl)-1-propanol, 3-(3,5-dichlorophenyl)-1-propylamine, etc.
Addition Reactions: Formation of 2-bromo-3-(3,5-dichlorophenyl)-1-chloropropane, 2-bromo-3-(3,5-dichlorophenyl)-1-iodopropane, etc.
Oxidation Reactions: Formation of 2-bromo-3-(3,5-dichlorophenyl)-1,2-epoxypropane, 2-bromo-3-(3,5-dichlorophenyl)-1,2-diol, etc.
作用机制
The mechanism of action of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s double bond can also participate in electrophilic addition reactions with nucleophilic sites in biological molecules, affecting their function and activity.
相似化合物的比较
2-Bromo-3-(3,5-dichlorophenyl)-1-propene can be compared with other similar compounds such as:
2-Bromo-3-(4-chlorophenyl)-1-propene: Similar structure but with a different substitution pattern on the phenyl ring. It may exhibit different reactivity and biological activity.
2-Bromo-3-(3,5-difluorophenyl)-1-propene: Contains fluorine atoms instead of chlorine atoms. Fluorine atoms can significantly alter the compound’s chemical and biological properties.
2-Bromo-3-(3,5-dimethylphenyl)-1-propene: Contains methyl groups instead of chlorine atoms. Methyl groups can affect the compound’s steric and electronic properties, leading to different reactivity and activity.
The uniqueness of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKQRJTDJYYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373629 | |
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-33-4 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


